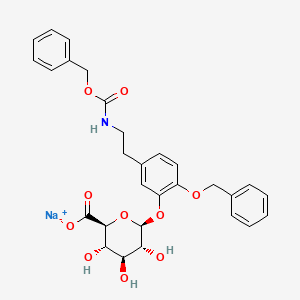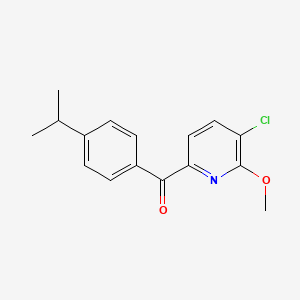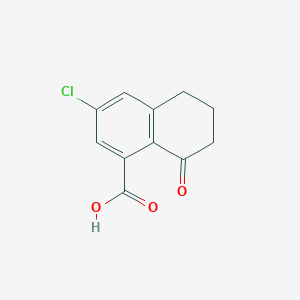
2,3-Dichloro-4-(4-hydroxyphenoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-4-(4-hydroxyphenoxy)phenol is a chemical compound with the molecular formula C12H8Cl2O3 It is a derivative of phenol, characterized by the presence of two chlorine atoms and a hydroxyphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-(4-hydroxyphenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,3-dichlorophenol with 4-hydroxyphenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic attack on the aromatic ring, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
2,3-Dichloro-4-(4-hydroxyphenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the phenolic group.
Substitution: Nucleophilic and electrophilic aromatic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives .
科学的研究の応用
2,3-Dichloro-4-(4-hydroxyphenoxy)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.
作用機序
The mechanism of action of 2,3-Dichloro-4-(4-hydroxyphenoxy)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It may also inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
2,4-Dichlorophenol: Another chlorinated phenol with similar chemical properties but different biological activities.
4-(4-Hydroxyphenoxy)phenol: Lacks the chlorine atoms, resulting in different reactivity and applications.
2,3-Dichlorophenol: Similar structure but without the hydroxyphenoxy group, leading to different chemical behavior.
Uniqueness
2,3-Dichloro-4-(4-hydroxyphenoxy)phenol is unique due to the presence of both chlorine atoms and a hydroxyphenoxy group, which impart specific chemical and biological properties.
特性
分子式 |
C12H8Cl2O3 |
|---|---|
分子量 |
271.09 g/mol |
IUPAC名 |
2,3-dichloro-4-(4-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C12H8Cl2O3/c13-11-9(16)5-6-10(12(11)14)17-8-3-1-7(15)2-4-8/h1-6,15-16H |
InChIキー |
NCWLSUVWQLNHGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1O)OC2=C(C(=C(C=C2)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol](/img/structure/B13867370.png)
![3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline](/img/structure/B13867377.png)


![3-(4-Bromophenyl)sulfonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B13867382.png)




![[5-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine](/img/structure/B13867416.png)



